5-(1,1-dioxidotetrahydrothien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(1,1-dioxidotetrahydrothien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is a complex organic compound that features a unique combination of sulfur, nitrogen, and oxygen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,1-dioxidotetrahydrothien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the 1,1-dioxidotetrahydrothien-3-yl moiety: This can be achieved by oxidizing tetrahydrothiophene using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Formation of the 4-methyl-4H-1,2,4-triazole-3-thiol moiety: This involves the cyclization of appropriate precursors such as thiosemicarbazide and acetic acid under acidic conditions.
Coupling of the two moieties: The final step involves coupling the 1,1-dioxidotetrahydrothien-3-yl moiety with the 4-methyl-4H-1,2,4-triazole-3-thiol moiety under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(1,1-dioxidotetrahydrothien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the 1,1-dioxidotetrahydrothien-3-yl moiety can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form thiol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
5-(1,1-dioxidotetrahydrothien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors that interact with sulfur-containing compounds.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Industrial Chemistry: It can serve as an intermediate in the synthesis of other complex organic molecules, including agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(1,1-dioxidotetrahydrothien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfur and nitrogen atoms in the compound can form strong interactions with metal ions or other electrophilic centers, leading to inhibition or activation of the target. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1,1-dioxidotetrahydrothien-3-ylamine
- 4-methyl-4H-1,2,4-triazole-3-thiol
- 3-methylsulfolane
Uniqueness
5-(1,1-dioxidotetrahydrothien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is unique due to its combination of a sulfone-containing ring and a triazole ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(1,1-dioxothiolan-3-yl)-4-methyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S2/c1-10-6(8-9-7(10)13)5-2-3-14(11,12)4-5/h5H,2-4H2,1H3,(H,9,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBGWDGEMVCULB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2CCS(=O)(=O)C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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